molecular formula C24H24N4O3 B11264788 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11264788
M. Wt: 416.5 g/mol
InChI Key: KRWMWONAWODPIV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core fused with acetamide and aryl substituents. Its structure features a 4-ethoxyphenyl group at position 2 of the pyrazolo[1,5-a]pyrazin-4-one scaffold and an N-(4-ethylphenyl)acetamide moiety.

Properties

Molecular Formula

C24H24N4O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C24H24N4O3/c1-3-17-5-9-19(10-6-17)25-23(29)16-27-13-14-28-22(24(27)30)15-21(26-28)18-7-11-20(12-8-18)31-4-2/h5-15H,3-4,16H2,1-2H3,(H,25,29)

InChI Key

KRWMWONAWODPIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OCC)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 4-ethoxyphenylpyrazole. The pyrazole derivative undergoes cyclization with 2,3-dichloropyrazine to form the pyrazolo[1,5-a]pyrazine core. Finally, the acetamide group is introduced through a reaction with 4-ethylphenylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of analogous pyrazolo[1,5-a]pyrazine derivatives:

Compound ID/Name Molecular Formula Molecular Weight Substituents (Pyrazolo Core) Key Properties/Notes
Target Compound C24H24N4O3 428.48 4-ethoxyphenyl, N-(4-ethylphenyl) High lipophilicity (ethoxyphenyl + ethylphenyl); potential tautomerism in solution
G419-0163 (N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) C23H22N4O2 386.45 4-methylphenyl, N-(4-ethylphenyl) Lower molecular weight; methyl group reduces steric hindrance compared to ethoxy
G419-0211 (N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide) C23H21ClN4O2 420.90 4-methylphenyl, 4-chlorophenyl Chlorine substituent increases electronegativity, potentially enhancing stability
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide C26H21N3O3S 463.53 4-methoxyphenyl, sulfanyl, phenoxyphenyl Sulfanyl group introduces polarity; phenoxyphenyl may reduce bioavailability
9a (N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5-yl)acetamide) C27H27Cl2N5O2 532.44 Dichlorobenzyl, cyclohexyl Dichloro groups enhance electrophilicity; cyclohexyl improves solubility

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Electron-Withdrawing Groups (Cl, NO2): Compounds like G419-0211 (Cl) and derivatives in (e.g., 15b with 2,4-dichlorophenyl) exhibit higher melting points (>220°C), suggesting crystalline stability, which may correlate with prolonged shelf life . Electron-Donating Groups (OCH3, C2H5): The target compound’s ethoxy group increases lipophilicity (logP ~3.5 estimated) compared to G419-0163 (methyl group, logP ~2.8), which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Tautomerism and Solubility

  • highlights tautomerism in acetamide derivatives (e.g., 3c-I and 3c-A), which may influence solubility and binding kinetics. The target compound’s acetamide moiety could exhibit similar behavior, affecting its pharmacokinetic profile .

Synthetic Flexibility

  • The synthesis of pyrazolo[1,5-a]pyrazine derivatives often involves condensation reactions with substituted acetamides (). For example, the target compound’s 4-ethoxyphenyl group could be introduced via Suzuki coupling or nucleophilic substitution, analogous to methods in for 15a/b .

Biological Activity Trends

  • While direct data for the target compound are lacking, structurally related pyrazolo-triazolo pyrimidines () show antiviral activity (e.g., 41–43% inhibition of TMV at 500 µg/mL). The ethyl and ethoxy groups in the target compound may similarly enhance interactions with viral enzymes .
  • Compounds with chloro substituents (e.g., G419-0211) or dichlorobenzyl groups () demonstrate improved antimicrobial efficacy, suggesting that halogenation is a critical strategy for optimizing activity .

Biological Activity

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound, characterized by its pyrazolo[1,5-a]pyrazine core and various functional groups, is under investigation for its pharmacological properties.

Molecular Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3}, with a molecular weight of approximately 402.454 g/mol. Its structure includes an ethoxy group and a pyrazolo[1,5-a]pyrazine moiety, which are critical for its biological activity.

Property Value
Molecular FormulaC23H22N4O3
Molecular Weight402.454 g/mol
IUPAC NameThis compound
LogP2.7
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. This property can be leveraged for therapeutic applications in diseases where these enzymes play a pivotal role .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific molecular targets, potentially modulating their activity and influencing cellular processes. The presence of the pyrazolo[1,5-a]pyrimidine core suggests that it may exert effects similar to other known inhibitors in this class .

Case Studies

Several studies have explored the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Antitumor Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibited significant growth inhibition against various cancer cell lines, suggesting their potential as anticancer agents .
  • Enzyme Inhibition : Another research highlighted the ability of these compounds to inhibit specific kinases involved in tumor progression, underscoring their therapeutic potential .

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